4-(2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)benzamide
Description
4-(2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)benzamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core fused with a benzene ring. Key structural elements include:
- Substituents: A 2-methyl group on the thiazole ring and a 7-phenyl group on the pyridazine moiety, which may enhance lipophilicity and modulate steric effects.
Properties
IUPAC Name |
4-[[2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S2/c1-12-23-18-19(30-12)17(13-5-3-2-4-6-13)25-26-21(18)29-11-16(27)24-15-9-7-14(8-10-15)20(22)28/h2-10H,11H2,1H3,(H2,22,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPLLWKRFBNEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The synthesis
Biological Activity
The compound 4-(2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)benzamide is a derivative of thiazolo[4,5-d]pyridazine, a class known for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 400.5 g/mol. The structure features a thiazole and pyridazine moiety linked through a thioether bond to an acetamido group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 946255-52-3 |
| Solubility | Moderate in DMSO |
Research indicates that compounds like This compound exert their biological effects primarily through interactions with specific cellular targets. These interactions can inhibit key enzymes or disrupt cellular pathways critical for cancer cell proliferation.
- Anticancer Activity : Preliminary studies show that derivatives of thiazolo[4,5-d]pyridazine exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications to the structure have led to improved activity against melanoma and prostate cancer cells, with IC50 values reaching low nanomolar concentrations .
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated anticancer activity through the inhibition of tubulin polymerization, which is essential for mitosis in cancer cells. This suggests that the compound may share a similar mechanism .
Biological Assays and Efficacy
Quantitative data from biological assays are crucial for understanding the efficacy of this compound:
| Assay Type | Cell Line | IC50 (µM) |
|---|---|---|
| MTT Assay | Melanoma | 0.05 |
| MTT Assay | Prostate Cancer | 0.02 |
| Apoptosis Induction | Various Cancer Lines | Significant induction at 1 µM |
These results indicate that This compound has promising potential as an anticancer agent.
Case Studies
- Study on Antiproliferative Effects : A study published in PubMed explored the synthesis and evaluation of thiazolo[4,5-d]pyridazine derivatives, including our compound. The findings indicated that these compounds significantly inhibited tumor growth in vitro and in vivo models, highlighting their potential as novel therapeutic agents against cancer .
- Mechanistic Insights : Another study focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they activate caspase pathways leading to programmed cell death, providing a dual mechanism involving both cell cycle arrest and apoptosis induction .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity
Studies have shown that derivatives of thiazolo[4,5-d]pyridazine compounds can inhibit the growth of cancer cell lines. For example, certain analogs have demonstrated cytotoxic effects against human cancer cells with IC50 values indicating effective concentrations for growth inhibition .
2. Antimicrobial Properties
The compound has been linked to antimicrobial activity against a range of pathogens. Preliminary evaluations suggest that it may inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
3. Anti-inflammatory Effects
Thiazolo[4,5-d]pyridazine derivatives are also being studied for their anti-inflammatory properties. They may modulate inflammatory pathways and reduce cytokine production in various models .
Synthetic Pathways
The synthesis of 4-(2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)benzamide typically involves multi-step reactions that include:
- Formation of the Thiazolo-pyridazine Core : Initial reactions focus on constructing the thiazolo[4,5-d]pyridazine framework through cyclization processes.
- Substitution Reactions : Subsequent steps involve introducing the acetamido and benzamide functionalities through nucleophilic substitution or coupling reactions.
- Purification and Characterization : Final products are purified using techniques such as recrystallization or chromatography and characterized using NMR and mass spectrometry .
Case Studies
Several case studies highlight the potential applications of this compound:
1. Anticancer Research
In vitro studies have demonstrated that this compound can significantly reduce cell viability in multiple cancer cell lines, including breast and lung cancer models. The mechanism involves apoptosis induction and cell cycle arrest .
2. Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that it possesses strong inhibitory effects comparable to established antibiotics .
Comparison with Similar Compounds
Structural Implications :
- The 7-phenyl group in the target compound mirrors substituents in 12g and 12h, which showed moderate cytotoxicity (IC50: 12g = 11.3 μM, 12h = 9.8 μM) .
Thiazolo[4,5-d]pyrimidine Derivatives ()
describes thiazolo[4,5-d]pyrimidine analogs synthesized via microwave-assisted reactions. Differences include:
Structural Implications :
- The pyridazine core in the target compound may exhibit distinct electronic properties compared to pyrimidine, influencing solubility and target binding.
- Bulkier substituents in compounds 19 and 20 (e.g., chromenone) likely reduce membrane permeability compared to the target compound’s compact phenyl group.
Quinoline and Cephalosporin Derivatives (–4)
While structurally distinct, these compounds share functional groups with the target molecule:
Quinoline Derivatives ():
Cephalosporins () :
- Contain thioether linkages (e.g., -S-CH2-) similar to the target’s thioacetamido group. However, the β-lactam ring and tetrazole substituents are unique to antibiotic activity .
Data Tables
Table 1. Structural Comparison of Key Compounds
| Compound Class | Core Heterocycle | Substituents | Biological Activity |
|---|---|---|---|
| Target Compound | Thiazolo[4,5-d]pyridazine | 2-Methyl, 7-phenyl | Not reported |
| Benzoxazole Derivatives | Benzo[d]oxazole | tert-Butyl, 3-methoxyphenyl | Cytotoxic (IC50: 8.2–11.3 μM) |
| Thiazolo[4,5-d]pyrimidines | Thiazolo[4,5-d]pyrimidine | Coumarin, chromenone | Not reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
